molecular formula C12H14BrNO3 B13972916 2-(4-Bromophenyl)-2-morpholinoacetic acid

2-(4-Bromophenyl)-2-morpholinoacetic acid

Cat. No.: B13972916
M. Wt: 300.15 g/mol
InChI Key: WNRRYWUZPNTUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-morpholinoacetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a morpholinoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting 4-bromophenylacetic acid is then reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromobenzaldehyde, while reduction could produce 4-bromophenylethanol.

Scientific Research Applications

2-(4-Bromophenyl)-2-morpholinoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-morpholinoacetic acid is unique due to the presence of both the bromophenyl and morpholinoacetic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

2-(4-bromophenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C12H14BrNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16)

InChI Key

WNRRYWUZPNTUTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.